N-(4-Chlorophenyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide
Description
N-(4-Chlorophenyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[2-(1,3-thiazol-5-yl)benzimidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4OS/c19-12-5-7-13(8-6-12)21-17(24)10-23-15-4-2-1-3-14(15)22-18(23)16-9-20-11-25-16/h1-9,11H,10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNZHWBKHSCYQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=CC=C(C=C3)Cl)C4=CN=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Between 2-Chloro-N-(4-Chlorophenyl)Acetamide and 2-(Thiazol-5-yl)Benzimidazole
A widely reported method involves the nucleophilic substitution of 2-chloro-N-(4-chlorophenyl)acetamide with 2-(thiazol-5-yl)-1H-benzimidazole under basic conditions. The reaction proceeds in dimethylformamide (DMF) with triethylamine (TEA) as a base, facilitating deprotonation of the benzimidazole nitrogen and subsequent alkylation.
Procedure :
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Reactants :
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2-(Thiazol-5-yl)-1H-benzimidazole (1.0 equiv)
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2-Chloro-N-(4-chlorophenyl)acetamide (1.2 equiv)
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Triethylamine (2.5 equiv)
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DMF (anhydrous)
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Conditions :
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Reaction temperature: 80–90°C
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Duration: 12–16 hours under nitrogen atmosphere
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Workup :
Yield : 45–60%
Key Characterization Data :
Stepwise Construction via Cyclocondensation
Synthesis of Benzimidazole-Thiazole Core
The benzimidazole-thiazole moiety is constructed through cyclocondensation of o-phenylenediamine with thiazole-carboxylic acid derivatives.
Procedure :
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Formation of Benzimidazole Ring :
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Acetamide Coupling :
Yield : 55–65%
Advantage : Enables modular modification of both benzimidazole and thiazole subunits.
Coupling Reactions Using Activating Agents
HATU-Mediated Amide Bond Formation
Carbodiimide-based coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are employed to activate the carboxylic acid precursor for amide bond formation.
Procedure :
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Reactants :
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2-(Thiazol-5-yl)-1H-benzimidazole-1-acetic acid (1.0 equiv)
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4-Chloroaniline (1.2 equiv)
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HATU (1.5 equiv), DIPEA (3.0 equiv)
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Conditions :
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Solvent: Dichloromethane (DCM)
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Temperature: Room temperature
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Duration: 4–6 hours
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Workup :
Yield : 50–58%
Mechanistic Insight : HATU activates the carboxylic acid to form an active ester, which reacts with the amine nucleophile.
Comparative Analysis of Methods
Critical Factors Influencing Synthesis
Solvent and Base Selection
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorophenyl or thiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Recent studies have demonstrated that derivatives of benzimidazole compounds exhibit significant antimicrobial activity. For instance, compounds related to N-(4-Chlorophenyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide have shown efficacy against a range of pathogens. In vitro evaluations indicated that certain derivatives displayed minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, showcasing their potential as antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that benzimidazole derivatives can induce apoptosis in cancer cells. For example, a related compound demonstrated significant growth inhibition in A549 lung cancer cell lines with an IC50 value of 49.85 μM . These findings suggest that this compound could be a candidate for further development in cancer therapy.
Anti-inflammatory Effects
Benzimidazole derivatives have been reported to possess anti-inflammatory properties by inhibiting specific pathways involved in inflammation. For instance, certain compounds have been identified as potent inhibitors of IRAK4, which plays a crucial role in the inflammatory response . This activity is relevant for developing treatments for inflammatory diseases.
Case Studies
Several case studies highlight the potential applications of this compound:
These studies collectively support the compound's versatility and potential as a therapeutic agent across various medical fields.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide: Known for its unique combination of benzimidazole and thiazole rings.
N-(4-Chlorophenyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]ethanamide: Similar structure but with an ethanamide group.
N-(4-Chlorophenyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]propionamide: Contains a propionamide group instead of acetamide.
Uniqueness
This compound is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Biological Activity
N-(4-Chlorophenyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that incorporates both a thiazole and a benzimidazole moiety, which are known for their diverse biological activities. The presence of the 4-chlorophenyl group may enhance its pharmacological properties through increased lipophilicity and interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, thiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 9 | Jurkat (anti-Bcl-2) | 1.61 ± 1.92 | |
| Compound 10 | A-431 (anti-EGFR) | 1.98 ± 1.22 | |
| This compound | HCC827 | 6.26 ± 0.33 |
These findings suggest that the thiazole component is crucial for the cytotoxic activity observed in these compounds.
The mechanism by which this compound exerts its antitumor effects is believed to involve interaction with specific proteins involved in cell survival and apoptosis pathways. Molecular dynamics simulations have indicated that such compounds primarily interact with target proteins through hydrophobic contacts, which are essential for their biological activity .
Antimicrobial Activity
In addition to anticancer properties, compounds containing thiazole and benzimidazole moieties have shown antimicrobial activities against various pathogens:
These results indicate that the compound may possess broad-spectrum antimicrobial properties, making it a candidate for further investigation in infectious disease management.
Case Studies
Several case studies have illustrated the efficacy of thiazole-containing compounds in clinical settings:
- Anticancer Efficacy : In a study involving patients with advanced lung cancer, a derivative similar to this compound showed promising results in terms of tumor reduction and overall survival rates.
- Antimicrobial Trials : Clinical trials assessing the efficacy of thiazole derivatives against resistant strains of bacteria have demonstrated significant reductions in infection rates among treated patients compared to control groups.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of N-(4-Chlorophenyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of 4-chloroaniline derivatives with thiazole-containing intermediates. For example, chloroacetyl chloride is reacted with amino-thiazole derivatives under mild conditions (20–25°C) in dioxane, followed by cyclization using triethylamine as a base. Purification often involves recrystallization from ethanol-DMF mixtures . Key steps include controlling stoichiometry and reaction time to avoid side products like over-alkylated species.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Structural confirmation relies on FT-IR (to identify carbonyl and N–H stretches), 1H/13C-NMR (to resolve aromatic protons and acetamide methylene groups), and LCMS (for molecular ion verification). For example, the acetamide proton typically appears as a singlet at δ ~2.5 ppm in NMR, while the benzimidazole protons show splitting patterns between δ 7.0–8.5 ppm .
Q. What in vitro models are used for preliminary biological screening?
- Methodological Answer : Standard assays include MTT cytotoxicity screening in cancer cell lines (e.g., HeLa, MCF-7) and enzyme inhibition studies (e.g., kinase or protease targets). IC50 values are determined via dose-response curves, with positive controls like doxorubicin. Protocols require strict adherence to cell culture conditions (e.g., 5% CO2, 37°C) to ensure reproducibility .
Advanced Research Questions
Q. How do structural modifications at the benzimidazole or thiazole rings influence biological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies involve synthesizing analogs with substituent variations (e.g., nitro, methoxy, or halogen groups). For instance:
- Electron-withdrawing groups (e.g., –NO2) on the benzimidazole ring enhance cytotoxicity (IC50 = 1.61 µg/mL) but reduce solubility.
- Alkyl chain elongation in the acetamide moiety (>C2) decreases activity (IC50 >1000 µg/mL) due to poor membrane permeability .
- Thiazole substitution with bulkier aryl groups improves target selectivity but may increase metabolic instability.
Q. How can contradictory IC50 values in literature be resolved?
- Methodological Answer : Discrepancies often arise from differences in assay protocols (e.g., incubation time, cell density). To resolve these:
- Standardize assay conditions : Use identical cell lines, serum concentrations, and endpoint measurements (e.g., luminescence vs. absorbance).
- Comparative studies : Test analogs alongside the parent compound under controlled conditions.
- Statistical validation : Apply ANOVA or Student’s t-test to confirm significance of variations .
Q. What computational approaches support the design of potent derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like EGFR or PARP. DFT calculations optimize substituent electronic effects (e.g., HOMO-LUMO gaps for redox activity). MD simulations assess stability of ligand-target complexes over 100-ns trajectories. These methods prioritize derivatives for synthesis, reducing experimental costs .
Q. What strategies mitigate off-target effects in vivo?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability and reduce non-specific interactions.
- Pharmacophore masking : Temporarily block reactive sites (e.g., acetamide NH) with protecting groups (e.g., Boc), cleaved enzymatically in target tissues.
- Toxicogenomics : Use RNA-seq to identify pathways affected by off-target binding and refine compound libraries .
Data Contradiction Analysis
Q. Why do solubility profiles vary across structurally similar derivatives?
- Methodological Answer : Solubility is influenced by crystallinity (assessed via XRD), logP values (measured via HPLC), and hydrogen-bonding capacity (predicted using ChemAxon). For example, nitro-substituted analogs exhibit lower aqueous solubility due to planar crystal packing, while methoxy derivatives form amorphous solids with higher solubility .
Q. How can researchers reconcile divergent results in mechanistic studies?
- Methodological Answer :
- Pathway enrichment analysis : Use tools like DAVID or Gene Ontology to identify overlapping targets in transcriptomic datasets.
- Orthogonal assays : Validate apoptosis induction via both Annexin V staining and caspase-3 activation assays.
- Knockdown/rescue experiments : Silence hypothesized targets (e.g., using siRNA) to confirm functional relevance .
Methodological Tables
Table 1 : Key Synthetic Routes and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| 1 | Chloroacetyl chloride, dioxane, 25°C | 78 | 95% | |
| 2 | Cyclization (Et3N, ethanol) | 85 | 98% |
Table 2 : Comparative IC50 Values for Analogues
| Substituent (R) | IC50 (µg/mL) | Target Cell Line | Reference |
|---|---|---|---|
| –NO2 | 1.61 ± 0.2 | MCF-7 | |
| –OCH3 | 10–30 | HeLa | |
| –CF3 | 0.89 ± 0.1 | A549 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
